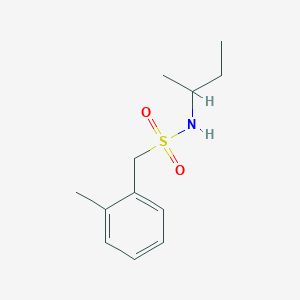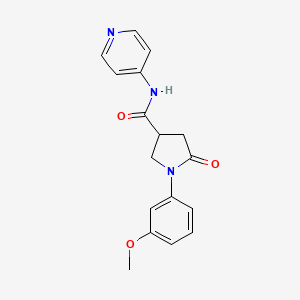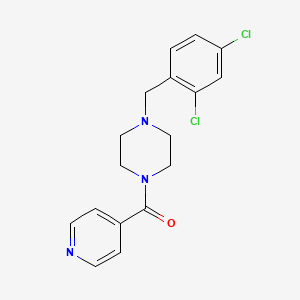
N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide, also known as SMM-189, is a promising drug candidate with potential applications in various scientific research fields.
Wirkmechanismus
N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide works by selectively inhibiting the activity of RGS4 and GPR56, which are both involved in the regulation of signaling pathways in cells. RGS4 is a negative regulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By inhibiting RGS4, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide can enhance GPCR signaling and improve cellular function. GPR56 is a transmembrane protein that is involved in cell adhesion and migration. By inhibiting GPR56, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide can reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In cancer research, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been found to inhibit the growth and metastasis of cancer cells. In cardiovascular research, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide is its specificity for RGS4 and GPR56, which allows for selective inhibition of these proteins without affecting other signaling pathways. This specificity can help researchers to better understand the role of RGS4 and GPR56 in various physiological processes. However, one limitation of N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide. One direction is the further investigation of its therapeutic potential in neurological disorders such as schizophrenia and Alzheimer's disease. Another direction is the development of N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, the role of RGS4 and GPR56 in various physiological processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been shown to inhibit the activity of a protein called RGS4, which is involved in the regulation of neuronal signaling. This inhibition can lead to improved cognitive function and may have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease.
In cancer research, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been found to inhibit the growth of cancer cells by targeting a protein called GPR56, which is overexpressed in various types of cancer. This inhibition can lead to reduced tumor growth and may have therapeutic potential for the treatment of cancer.
In cardiovascular research, N-(sec-butyl)-1-(2-methylphenyl)methanesulfonamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. This effect is thought to be due to the inhibition of RGS4, which is involved in the regulation of cardiac signaling.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-4-11(3)13-16(14,15)9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZITUNKGBISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)


![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)

![N-cyclopropyl-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4671827.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)